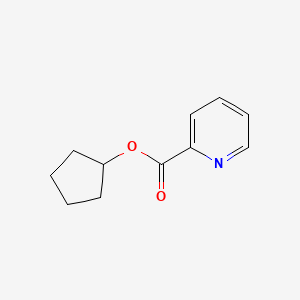
Cyclopentyl Pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl Pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by a cyclopentyl group attached to the pyridine ring at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl Pyridine-2-carboxylate typically involves the esterification of pyridine-2-carboxylic acid with cyclopentanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentyl Pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid, while reduction can produce cyclopentyl pyridine-2-methanol.
Aplicaciones Científicas De Investigación
Cyclopentyl Pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclopentyl Pyridine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridine-2-carboxylic acid, which can then interact with biological pathways. The cyclopentyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Cyclopentyl Pyridine-2-carboxylate can be compared with other pyridine carboxylates, such as:
Methyl Pyridine-2-carboxylate: Similar in structure but with a methyl group instead of a cyclopentyl group.
Ethyl Pyridine-2-carboxylate: Contains an ethyl group, offering different physical and chemical properties.
Phenyl Pyridine-2-carboxylate: Features a phenyl group, which can significantly alter its reactivity and applications.
Propiedades
Número CAS |
536723-48-5 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
cyclopentyl pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO2/c13-11(10-7-3-4-8-12-10)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
Clave InChI |
IXDFJKCVERGLIT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















